Coumarine und Derivate
Coumarins and their derivatives are a diverse group of organic compounds with a characteristic benzopyran ring structure. These naturally occurring compounds, predominantly found in plants such as tonka beans, have a sweet vanilla-like aroma and exhibit a wide range of biological activities. They are widely used in the fragrance industry due to their distinctive scent and serve as key ingredients in perfumes and soaps.
Chemically, coumarins display both electrophilic aromatic substitution and nucleophilic addition reactions, making them versatile building blocks for synthetic chemistry. Derivatives of coumarins can be further modified by introducing various functional groups such as halogens, nitriles, or alcohols, allowing for the creation of new compounds with specific properties tailored to different applications.
In pharmaceuticals, certain coumarin derivatives have been developed as anticoagulants, notably dicumarol and warfarin. These compounds inhibit vitamin K epoxide reductase, leading to reduced synthesis of vitamin K-dependent clotting factors in the liver. Coumarins also show potential in cancer research, with some derivatives demonstrating anti-tumor activity due to their ability to induce cell cycle arrest or apoptosis.
The use of coumarins and their derivatives extends beyond fragrances and pharmaceuticals; they are also utilized in food additives for flavoring purposes, as well as in the synthesis of dyes and pigments. Their unique properties make them indispensable tools in both organic chemistry research and industrial applications.

- Hydroxycoumarin
- Furanocoumarine
- Coumarin-Glykoside
- Coumarine und Derivate
- Winkelartige Pyranocumarine
- 7-Hydroxycoumarine
- Psoralene
- Difurankumarincyclopentenon
- 8-Hydroxypsoralen
- Winkelartige Furanocumarine
- 5-Methoxy-Psoralin
- 4-Hydroxycoumarine
- Pyrancoumarine
- 5-Hydroxypsoralen
- 8-Methoxypsoralin
- Lineare Pyranocumarine
- 7,8-Dihydroxycoumarine
- 6,7-Dihydroxycoumarin
- Difurol-Coumarinlacton
- p-Dioxolo[2,3-g]Coumarine
Verwandte Literatur
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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